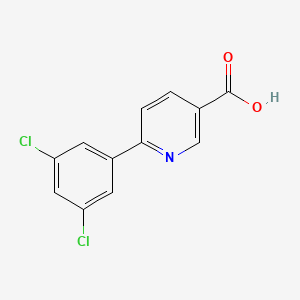

6-(3,5-Dichlorophenyl)nicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(3,5-dichlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2/c13-9-3-8(4-10(14)5-9)11-2-1-7(6-15-11)12(16)17/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPUUXDZIZHGFQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647040 | |

| Record name | 6-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887976-70-7 | |

| Record name | 6-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 3,5 Dichlorophenyl Nicotinic Acid and Its Analogs

Synthesis of the 6-Aryl Nicotinic Acid Core

The construction of the central 6-aryl nicotinic acid structure can be approached by either forming the pyridine (B92270) ring with the aryl substituent already in place or by introducing the aryl group onto a pre-existing pyridine ring.

Classical and Modern Approaches to Pyridine Ring Formation

The synthesis of substituted pyridine rings is a well-established field in organic chemistry, with numerous methods developed over more than a century. numberanalytics.comnih.gov These strategies are broadly categorized into classical condensation reactions and modern catalytic methods. baranlab.org

Classical Methods: Classical syntheses typically involve the condensation of carbonyl compounds with an ammonia (B1221849) source to construct the heterocyclic ring. baranlab.orgillinois.edu

Hantzsch Pyridine Synthesis: This is a multicomponent reaction that condenses two equivalents of a β-ketoester with an aldehyde and ammonia (or an ammonia equivalent like ammonium (B1175870) acetate), followed by an oxidation step to yield the dihydropyridine (B1217469) and then the final pyridine product. illinois.edu Modifications can allow for the synthesis of asymmetric pyridines. baranlab.org

Chichibabin Synthesis: This method involves the condensation of aldehydes and ammonia or their derivatives to form the pyridine ring. numberanalytics.com Simple pyridines are produced in the bulk chemical industry using catalyzed reactions of aldehydes or ketones with ammonia at high temperatures and pressures. acsgcipr.org

Kröhnke Pyridine Synthesis: This approach utilizes N-pyridinium salts as precursors, which react with α,β-unsaturated ketones in the presence of ammonium acetate (B1210297) to form 2,4,6-trisubstituted pyridines. baranlab.org

Modern Methods: More contemporary approaches often employ transition-metal catalysis, offering improved efficiency, regioselectivity, and milder reaction conditions.

Transition Metal-Catalyzed [2+2+2] Cycloadditions: This powerful method involves the cyclotrimerization of alkynes and nitriles, catalyzed by metals such as cobalt or nickel, to form highly substituted pyridines. numberanalytics.comillinois.eduacsgcipr.org This approach allows for the construction of complex pyridine cores from simple, readily available starting materials.

Cycloaddition/Diels-Alder Approaches: Inverse-demand Diels-Alder reactions using 1,2,4-triazines or other electron-deficient azadienes with electron-rich dienophiles (like enamines or ynamines) have become a favored method for constructing pyridine rings. This is followed by a retro-Diels-Alder step to extrude a small molecule (e.g., nitrogen gas) and form the aromatic ring. baranlab.org

| Method | Description | Key Reactants |

| Hantzsch Synthesis | Multicomponent condensation followed by oxidation. | Aldehyde, β-ketoester, Ammonia |

| Chichibabin Synthesis | Condensation of aldehydes and ammonia. | Aldehydes, Ammonia |

| Kröhnke Synthesis | Reaction of pyridinium (B92312) salts with α,β-unsaturated ketones. | N-pyridinium ylides, α,β-unsaturated carbonyls |

| [2+2+2] Cycloaddition | Transition metal-catalyzed cyclotrimerization. | Alkynes, Nitriles |

| Inverse-Demand Diels-Alder | Cycloaddition followed by a retro-Diels-Alder reaction. | Azadienes, Alkenes/Alkynes |

Regioselective Functionalization at the C-6 Position of Nicotinic Acid

Directing a substituent to the C-6 position of nicotinic acid (pyridine-3-carboxylic acid) requires overcoming the inherent electronic properties of the pyridine ring. The electron-deficient nature of the ring and the directing effects of the existing substituents make regioselective functionalization challenging. researchgate.net However, several strategies have been developed to achieve this selectivity.

One effective method involves starting with a precursor that has leaving groups at desired positions, such as 2,6-dichloronicotinic acid. The differential reactivity of the chlorine atoms at the C-2 and C-6 positions can be exploited. Oxidative addition of a palladium(0) catalyst is often favored at the C-6 position due to it being less sterically hindered, allowing for selective substitution. acs.org

Another approach is directed ortho-metalation. While the carboxylic acid group in nicotinic acid directs metalation primarily to the C-4 position, strategic placement of other directing groups or the use of specific ligands can influence the regioselectivity. For instance, photochemical organocatalytic methods have been shown to favor C-6 functionalization for nicotinate (B505614) esters and amides. acs.org Regioselective deprotonation using strong bases can also be employed to functionalize specific positions on the pyridine ring of related molecules. nih.gov

Introduction of the 3,5-Dichlorophenyl Substituent via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the premier method for forming carbon-carbon bonds between aryl and heteroaryl systems. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is particularly effective for this transformation due to its mild reaction conditions and tolerance of a wide variety of functional groups. researchgate.netyoutube.com

To synthesize 6-(3,5-Dichlorophenyl)nicotinic acid, a common strategy involves the Suzuki coupling of a 6-halonicotinic acid derivative with 3,5-dichlorophenylboronic acid. researchgate.net A highly efficient route uses 2,6-dichloronicotinic acid as the starting material. A regioselective Suzuki coupling can be achieved at the C-6 position, followed by the removal of the C-2 chlorine atom. For example, using a catalyst like Pd(PPh₃)₄ in aqueous dioxane allows for the selective reaction at the C-6 position, yielding 6-aryl-2-chloronicotinic acids. researchgate.net

An alternative synthesis for a related compound, 6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]nicotinic acid, utilizes the coupling of 6-chloronicotinic acid (protected in situ as a trimethylsilyl (B98337) ester) with a complex amine nucleophile, demonstrating a nucleophilic aromatic substitution (SNAr) approach to functionalize the C-6 position. acs.orglookchem.com

| Reaction | Key Reagents & Conditions | Purpose |

| Suzuki Coupling | 6-Halonicotinic acid ester, 3,5-dichlorophenylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base. | Forms the C-C bond between the pyridine C-6 and the dichlorophenyl ring. researchgate.net |

| SNAr Reaction | 6-Chloronicotinic acid, Amine nucleophile, Base (e.g., DIPEA), High temperature. | Introduces a nitrogen-linked substituent at the C-6 position. acs.org |

Derivatization Strategies for the Carboxylic Acid Group

The carboxylic acid functional group of this compound is a versatile handle for further chemical modification, allowing for the synthesis of a diverse library of analogs such as esters, amides, and more complex heterocyclic systems.

Esterification and Amidation Reactions

Standard organic transformations can be readily applied to convert the carboxylic acid into esters and amides.

Esterification: The formation of esters can be accomplished through several methods. Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. acs.orgmdpi.com For instance, treatment of a nicotinic acid derivative with thionyl chloride followed by tert-butanol (B103910) affords the corresponding tert-butyl ester. acs.org Simple reduction of methyl nicotinate using a sodium borohydride-methanol system can also be employed. scholarsresearchlibrary.com

Amidation: Amide synthesis typically involves activating the carboxylic acid, often by converting it to an acyl chloride or by using peptide coupling reagents (e.g., DCC, EDC, HATU). The activated species is then reacted with a primary or secondary amine to form the desired amide. This method is widely used to link the nicotinic acid core to various amine-containing fragments.

Synthesis of Hydrazide Derivatives and Subsequent Heterocyclic Annulation

The conversion of the carboxylic acid to a hydrazide opens up a rich field of subsequent chemical transformations, particularly for the synthesis of five-membered heterocycles. ontosight.aiontosight.ai

Hydrazide Formation: The most direct route to the nicotinohydrazide is the hydrazinolysis of a corresponding nicotinic acid ester. mdpi.com Refluxing the methyl or ethyl ester with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) typically gives the hydrazide in high yield. mdpi.comniscpr.res.in

Heterocyclic Annulation: The resulting hydrazide is a key intermediate for building various heterocyclic rings.

Pyrazolines/Pyrazoles: Nicotinic acid hydrazide can be incorporated into pyrazole (B372694) derivatives. nih.gov One common method involves the condensation of the hydrazide with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.gov The reaction with α,β-unsaturated ketones first yields pyrazoline intermediates, which can then be oxidized to the aromatic pyrazole ring. nih.govorganic-chemistry.org

1,3,4-Oxadiazoles: The synthesis of 1,3,4-oxadiazoles can be achieved by reacting the hydrazide with various one-carbon sources under dehydrative conditions. For example, refluxing the hydrazide with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) leads to cyclization and the formation of 2,5-disubstituted 1,3,4-oxadiazoles. niscpr.res.inmdpi.com

1,3,4-Oxadiazolines: A related structure, the oxadiazoline, can be synthesized from the hydrazide. First, the hydrazide is condensed with an aromatic aldehyde to form a hydrazone intermediate. Subsequent cyclization of the hydrazone, for instance by refluxing with acetic anhydride, generates the 1,3,4-oxadiazoline ring. inovatus.es

| Derivative | Intermediate | Key Reagents for Annulation | Resulting Heterocycle |

| Pyrazoline | Hydrazide | α,β-Unsaturated Ketone | 5-membered ring with two adjacent nitrogens |

| 1,3,4-Oxadiazole | Hydrazide | Carboxylic Acid, POCl₃ | 5-membered ring with two nitrogens and one oxygen |

| 1,3,4-Oxadiazoline | Hydrazone | Acetic Anhydride | Partially saturated 1,3,4-oxadiazole |

Green Chemistry Principles in the Synthesis of Aryl Nicotinic Acids

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of pharmacologically important molecules like this compound and its analogs. researchgate.netchimia.ch This section explores the application of these principles, specifically focusing on the development of environmentally benign synthetic methodologies.

Solvent-Free Reaction Protocols and Catalytic Systems

A significant stride in green chemistry involves the reduction or complete elimination of hazardous solvents from chemical processes. nih.gov Solvent-free, or neat, reaction conditions offer numerous advantages, including reduced waste, lower costs, and enhanced safety. researchgate.net For the synthesis of aryl nicotinic acids, these protocols are often coupled with efficient catalytic systems to drive the reaction towards high yields and selectivity.

One prominent method for forging the carbon-carbon bond between the pyridine ring and the dichlorophenyl moiety is the Suzuki-Miyaura cross-coupling reaction. mdpi.comacs.org This reaction is highly versatile and tolerates a wide range of functional groups. researchgate.net In the context of green chemistry, efforts have been directed towards developing catalytic systems that are active under solvent-free conditions or in environmentally benign solvents like water. researchgate.net For instance, palladium-based catalysts, often in the form of pre-formed complexes or generated in situ from a palladium source and a ligand, are commonly employed. mdpi.com The choice of ligand is crucial for the catalyst's stability and activity. mdpi.com

A hypothetical solvent-free synthesis of this compound could involve the direct coupling of 6-chloronicotinic acid with 3,5-dichlorophenylboronic acid using a palladium catalyst and a suitable base, heated mechanically. Research on analogous reactions, such as the synthesis of flunixin (B1672893) and other 2-(arylamino) nicotinic acid derivatives, has demonstrated the feasibility of using boric acid as a safe and readily available catalyst under solvent-free conditions, achieving excellent yields. nih.govresearchgate.net

Furthermore, the development of heterogeneous catalysts is a key area of research. These catalysts exist in a different phase from the reactants, simplifying their separation from the reaction mixture and enabling their reuse, which aligns with the principles of green chemistry. nih.gov

Below is a table summarizing catalytic systems applicable to the synthesis of aryl nicotinic acids, with a focus on green attributes.

| Catalyst System | Ligand (if applicable) | Solvent | Key Green Chemistry Features |

| Palladium(II) Acetate / Triphenylphosphine | Triphenylphosphine | Toluene (B28343) | Widely used, but toluene is a hazardous solvent. Efforts are made to replace it. |

| PXPd2 | Not Applicable | Methanol | Air-stable catalyst, allows for rapid reaction times at lower temperatures. acs.org |

| Boric Acid | Not Applicable | Solvent-free | Non-hazardous, readily available, and allows for neat reaction conditions. nih.govresearchgate.net |

| Immobilized Palladium Catalysts | Various | Water or solvent-free | Facilitates catalyst recovery and reuse, reducing metal waste. |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.comrsc.org Reactions with high atom economy are inherently more sustainable as they generate less waste. jocpr.com

In the synthesis of this compound via a Suzuki-Miyaura coupling, the atom economy can be calculated by considering the molecular weights of the reactants and the desired product. For example, in the reaction between 6-chloronicotinic acid and 3,5-dichlorophenylboronic acid, the main byproducts are salts derived from the base and the boronic acid residue.

Theoretical Atom Economy Calculation for Suzuki-Miyaura Coupling:

Reactants: 6-chloronicotinic acid (C6H4ClNO2), 3,5-dichlorophenylboronic acid (C6H5BCl2O2)

Desired Product: this compound (C12H7Cl2NO2)

Byproducts (example with Na2CO3 as base): B(OH)3, NaCl, CO2, H2O

While the Suzuki-Miyaura coupling is generally considered to have a relatively high atom economy compared to other C-C bond-forming reactions like the Wittig reaction, there is still room for improvement. rsc.orgjocpr.com

Reaction efficiency, often measured by the percentage yield, is another critical factor. monash.edu A high-yielding reaction minimizes the amount of starting material that is wasted. The optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, is crucial for maximizing the yield. For instance, in the synthesis of 2-aryl-6-chloronicotinamides, optimizing the catalyst system and reaction conditions led to isolated yields of over 50% for a variety of substrates. acs.org

| Synthetic Route | Key Reagents | Atom Economy | Environmental Impact |

| Oxidation of Nicotine (B1678760) with CrO3 | CrO3 | Low (~10%) | Highly toxic and carcinogenic waste. nih.gov |

| Oxidation of 3-methylpyridine with KMnO4 | KMnO4, H2SO4 | Low (~21%) | Generation of significant inorganic waste. nih.gov |

| Ammoxidation of 3-picoline followed by hydrolysis | V2O5 catalyst, NH3, Air | Higher than oxidation routes | Multi-step process, but with less hazardous reagents. nih.gov |

| Biocatalytic synthesis from 3-cyanopyridine | Nitrilase enzyme | Very High | Mild reaction conditions, high selectivity, biodegradable catalyst. frontiersin.orgnih.govmdpi.com |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Pharmacophores and Structural Modulators within 6-(3,5-Dichlorophenyl)nicotinic Acid Derivatives

A pharmacophore represents the essential ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. In derivatives of this compound, two primary pharmacophoric elements are consistently identified as critical for activity: the nicotinic acid moiety and the 3,5-dichlorophenyl group.

The 3,5-dichlorophenyl group serves as another critical pharmacophore, typically fitting into a hydrophobic pocket within the target protein. The specific substitution pattern of the chlorine atoms is often a key determinant of binding affinity. This moiety, combined with the nicotinic acid, forms the core structure from which more complex and potent derivatives have been designed. The linkage between these two key features and the introduction of additional structural modulators, such as the spirocyclic hydantoin (B18101) in the LFA-1 antagonist BMS-688521, allows for the fine-tuning of the molecule's properties and its interaction with the target. nih.gov

Influence of Dichlorophenyl Ring Substitution on Binding Affinity and Biological Efficacy

The substitution pattern on the phenyl ring attached to the nicotinic acid core has a profound impact on the biological activity of the resulting derivatives. SAR studies have systematically explored various substitution patterns to identify the optimal arrangement for maximizing potency. The 3,5-dichloro substitution has emerged as a particularly effective motif in numerous instances.

In the development of LFA-1 antagonists, the exploration of substitutions on the phenyl ring of the hydantoin core revealed the superiority of the 3,5-dichloro pattern. This specific arrangement was found to provide a significant enhancement in potency compared to other substitution patterns, including mono-chloro, other di-chloro isomers (e.g., 2,4-dichloro or 3,4-dichloro), and unsubstituted phenyl rings. The two chlorine atoms at the meta positions are believed to orient the phenyl ring optimally within a hydrophobic pocket of the LFA-1 protein, thereby maximizing favorable van der Waals interactions and increasing binding affinity.

The following table, derived from research on LFA-1 antagonists, illustrates the impact of varying the substitution on the phenyl ring on the inhibitory activity of the compounds. nih.gov

| Compound | Phenyl Ring Substitution (R) | Inhibitory Activity (IC50, nM) |

|---|---|---|

| 1 | Phenyl | >1000 |

| 2 | 3-Chlorophenyl | 500 |

| 3 | 4-Chlorophenyl | 800 |

| 4 | 3,4-Dichlorophenyl | 150 |

| 5 | 3,5-Dichlorophenyl | 20 |

This data is representative of trends observed in SAR studies and is intended for illustrative purposes.

As the data indicates, the presence and position of chlorine atoms on the phenyl ring are critical modulators of biological efficacy. The disubstitution at the 3 and 5 positions provided a substantial increase in potency, highlighting the importance of this specific structural feature for high-affinity binding.

Stereochemical Aspects and Conformational Analysis in Ligand-Receptor Interactions

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of a molecule (conformation) are paramount in determining how a ligand interacts with its biological receptor. For complex derivatives built upon the this compound scaffold, which often contain multiple chiral centers, identifying the specific stereoisomer with the highest activity is a critical step in drug development.

The case of the LFA-1 antagonist BMS-688521 provides a clear example of the importance of stereochemistry. This molecule contains two chiral centers within its spirocyclic hydantoin core, leading to four possible stereoisomers. Through careful synthesis and biological evaluation of each individual isomer, it was determined that the (5S, 9R) configuration was significantly more potent than the other three. nih.gov The precise spatial orientation of the substituents dictated by this specific stereochemistry allows the molecule to adopt the optimal conformation to fit within the LFA-1 binding site, maximizing key interactions with amino acid residues.

Conformational analysis, often aided by computational modeling, helps to understand why a particular stereoisomer is more active. It is likely that the active (5S, 9R) isomer maintains a low-energy conformation that presents the key pharmacophoric elements—the nicotinic acid and the 3,5-dichlorophenyl group—in the correct spatial orientation for high-affinity binding. In contrast, the other stereoisomers may be sterically hindered from adopting this bioactive conformation or may present their key features in a suboptimal arrangement for receptor interaction.

Design Strategies for Optimizing Biological Activity and Selectivity

The development of potent and selective drug candidates from a lead compound like this compound involves a range of strategic design approaches. These strategies aim to enhance the desired biological activity while minimizing off-target effects.

One primary strategy is structure-based drug design , which relies on understanding the three-dimensional structure of the target protein. By visualizing the binding pocket, medicinal chemists can rationally design modifications to the ligand to improve its fit and interactions. For example, the addition of the spirocyclic hydantoin core to the this compound scaffold was a deliberate design choice to introduce a rigid structure that would optimally position the key phenyl and nicotinic acid groups for interaction with LFA-1. nih.gov

Another key strategy is lead optimization through iterative SAR . This involves the systematic modification of different parts of the lead molecule and evaluating the effect of each change on biological activity. As seen with the dichlorophenyl ring substitutions, this iterative process allows for the fine-tuning of potency. This can also involve modifying linker regions, adding or removing functional groups to probe for additional binding interactions, and altering parts of the molecule to improve pharmacokinetic properties such as solubility and metabolic stability.

Furthermore, pharmacophore modeling is used to create a virtual model of the essential features required for activity. This model can then be used to screen virtual libraries of compounds to identify novel scaffolds or to guide the design of new derivatives that fit the pharmacophoric constraints, thereby increasing the probability of discovering more potent and selective molecules.

Biological Activities and Molecular Mechanisms of 6 3,5 Dichlorophenyl Nicotinic Acid Derivatives

Molecular Targets and Their Engagement

Derivatives of 6-(3,5-Dichlorophenyl)nicotinic acid have been investigated for their interaction with several biological targets. The most well-documented engagement is with cell adhesion molecules, while their interaction with other targets such as specific enzymes, G protein-coupled receptors, and cholesterol transporters is less defined in the context of this specific chemical core.

The interaction between Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecules (ICAMs) is a critical component of the immune response, facilitating leukocyte adhesion and migration. medchemexpress.comnih.gov Derivatives of this compound have been central to the development of potent LFA-1 antagonists.

A notable example is the compound 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid , also known as BMS-688521. This molecule is a highly potent, orally active inhibitor of the LFA-1/ICAM interaction. nih.gov The structure-activity relationship (SAR) studies leading to the development of BMS-688521 highlighted the importance of the 3,5-dichlorophenyl group within the spirocyclic hydantoin (B18101) scaffold for its high potency. nih.gov This compound effectively blocks the adhesion of leukocytes, a key process in inflammation.

The antagonistic activity of BMS-688521 has been quantified in various in vitro assays, demonstrating its high affinity for LFA-1 and its ability to disrupt the LFA-1/ICAM-1 interaction.

| Assay | Compound | IC50 |

| Human T-cell/HUVEC Adhesion Assay | BMS-688521 | 2.5 nM |

| Mixed Lymphocyte Reaction (MLR) Assay | BMS-688521 | 60 nM |

| Mouse Specific Adhesion Assay | BMS-688521 | 78 nM |

This table presents the half-maximal inhibitory concentration (IC50) of BMS-688521 in various in vitro assays, indicating its potency in inhibiting LFA-1 mediated processes. medchemexpress.com

While various nicotinic acid derivatives have been explored for their inhibitory effects on enzymes such as alpha-amylase and alpha-glucosidase, and even HIV-1 reverse transcriptase, there is currently no specific scientific literature available that details the inhibitory activity of derivatives containing the this compound scaffold against these particular enzymes. nih.govresearchgate.net General studies on other nicotinic acid derivatives have shown potential for enzyme inhibition, but these findings cannot be directly extrapolated to the specific compound class .

Nicotinic acid (niacin) itself is a known agonist for the G protein-coupled receptor GPR109A, which mediates some of its therapeutic effects. nih.govmdpi.com However, a review of the current scientific literature does not provide specific data on the interaction of this compound derivatives with GPR109A or other GPCRs. The impact of the bulky and electron-withdrawing 3,5-dichlorophenyl substituent at the 6-position of the nicotinic acid ring on GPCR binding and activation has not been reported.

The Niemann-Pick C1-Like 1 (NPC1L1) protein is a key transporter for intestinal cholesterol absorption and is a target for some cholesterol-lowering drugs. nih.govnih.govmdpi.com While some derivatives of nicotinic acid have been investigated for their potential to modulate lipid metabolism, there is no specific research available on the direct interaction or modulation of NPC1L1 by compounds containing the this compound core.

In Vitro Biological Activity Profiling

The in vitro biological activity of this compound derivatives has been primarily characterized through their anti-inflammatory effects, which are a direct consequence of their molecular target engagement.

The primary mechanism for the anti-inflammatory efficacy of this compound derivatives, such as BMS-688521, is their antagonism of the LFA-1/ICAM-1 interaction. By blocking this interaction, these compounds inhibit the adhesion and trafficking of leukocytes to sites of inflammation. nih.gov This has been demonstrated to be effective in preclinical models of inflammation, such as in a mouse model of allergic eosinophilic lung inflammation. medchemexpress.com

The in vitro anti-inflammatory effects are evident from the potent inhibition observed in the mixed lymphocyte reaction (MLR) assay, which is a measure of T-cell proliferation and a key process in the inflammatory cascade. The IC50 of 60 nM for BMS-688521 in this assay underscores its significant anti-inflammatory potential at the cellular level. medchemexpress.com The mechanistic pathway of this anti-inflammatory action is directly tied to the prevention of immune cell adhesion, which is a critical step for the initiation and propagation of an inflammatory response.

Evaluation of Anticarcinogenic Potential

There is a significant gap in the scientific literature regarding the evaluation of the anticarcinogenic potential of this compound and its derivatives. Targeted searches for cytotoxic effects of these specific compounds against human cancer cell lines did not yield any published research data.

Consequently, without any dedicated studies on the matter, it is not possible to provide an analysis of the anticarcinogenic potential or to compile a data table of research findings for this compound derivatives. This area remains unexplored and warrants future investigation to determine if this chemical scaffold possesses any promising anticancer activities.

Herbicidal Activity and Plant Target Interactions

Investigations into the herbicidal activity of this compound and its derivatives are not documented in the available scientific literature. While research on other pyridine-based compounds has led to the development of commercial herbicides, these compounds are structurally distinct from the this compound framework.

For example, studies on 6-aryl-2-picolinic acids and N-(arylmethoxy)-2-chloronicotinamides have demonstrated herbicidal properties. mdpi.comnih.gov Some of these compounds also feature dichlorophenyl substitutions. However, the difference in the core structure (picolinic acid vs. nicotinic acid) and the nature of the linkages and other substituents mean that their herbicidal activities and plant target interactions cannot be considered indicative of the potential of this compound derivatives.

As no specific studies on the phytotoxicity or mechanism of action of this compound derivatives have been published, no data on their herbicidal activity or interactions with plant targets can be presented. This represents an unexamined area of research within the field of agrochemicals.

Advanced Spectroscopic and Computational Analysis

Spectroscopic Characterization

Spectroscopic methods are indispensable for the elucidation of the molecular structure of 6-(3,5-Dichlorophenyl)nicotinic acid, providing insights into its atomic connectivity, functional groups, and electronic nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show signals corresponding to the protons on both the pyridine (B92270) and the dichlorophenyl rings. The protons of the nicotinic acid moiety are expected to appear at distinct chemical shifts due to the electron-withdrawing nature of the carboxylic acid group and the nitrogen atom in the pyridine ring. The protons on the 3,5-dichlorophenyl ring will also exhibit a characteristic pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield chemical shift. The carbons of the pyridine and dichlorophenyl rings will have distinct signals influenced by the attached functional groups and heteroatoms.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2' (Dichlorophenyl) | ~7.5 - 7.7 | - |

| H-4' (Dichlorophenyl) | ~7.4 - 7.6 | - |

| H-6' (Dichlorophenyl) | ~7.5 - 7.7 | - |

| H-2 (Pyridine) | ~9.0 - 9.2 | - |

| H-4 (Pyridine) | ~8.2 - 8.4 | - |

| H-5 (Pyridine) | ~7.4 - 7.6 | - |

| C-1' (Dichlorophenyl) | - | ~138 - 140 |

| C-2'/C-6' (Dichlorophenyl) | - | ~128 - 130 |

| C-3'/C-5' (Dichlorophenyl) | - | ~135 - 137 |

| C-4' (Dichlorophenyl) | - | ~126 - 128 |

| C-2 (Pyridine) | - | ~150 - 152 |

| C-3 (Pyridine) | - | ~130 - 132 |

| C-4 (Pyridine) | - | ~137 - 139 |

| C-5 (Pyridine) | - | ~123 - 125 |

| C-6 (Pyridine) | - | ~158 - 160 |

| C=O (Carboxylic Acid) | - | ~165 - 167 |

Note: These are estimated values and may vary in an actual experimental spectrum.

Infrared (IR) and Mass Spectrometry (MS) for Functional Group Identification and Molecular Weight Determination

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-N stretching vibrations of the pyridine ring, and C-Cl stretching from the dichlorophenyl group.

Mass Spectrometry (MS): Mass spectrometry is a technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound (C₁₂H₇Cl₂NO₂), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two chlorine atoms.

Predicted Spectroscopic Data:

| Technique | Expected Observation |

| IR Spectroscopy | ~3000 cm⁻¹ (O-H stretch, broad), ~1700 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C and C=N stretches), ~700-800 cm⁻¹ (C-Cl stretch) |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 267, with a characteristic isotopic pattern for two chlorine atoms (M+2 and M+4 peaks) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of this compound, comprising the pyridine ring and the dichlorophenyl ring, is expected to absorb UV radiation, leading to π → π* and n → π* transitions. The absorption maxima (λ_max) would be influenced by the extent of conjugation and the presence of the heteroatoms and substituents. It is anticipated that the compound will exhibit strong absorption in the UV region, likely with multiple bands.

Computational Chemistry Applications

Computational chemistry serves as a powerful complement to experimental studies, offering detailed insights into the molecular properties and reactivity of this compound at the atomic level.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. While no specific docking studies on this compound have been reported, this methodology could be employed to investigate its potential as a ligand for various biological targets. Such simulations would predict the binding affinity and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. The dichlorophenyl group could potentially engage in specific halogen bonding interactions with the protein's active site.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Quantum Chemical Descriptors (e.g., HOMO-LUMO)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. DFT calculations can provide valuable information about the geometry, electronic distribution, and reactivity of this compound.

Electronic Structure and Reactivity: DFT calculations can be used to determine the distribution of electron density in the molecule, identifying electron-rich and electron-deficient regions. This information is crucial for understanding the molecule's reactivity towards electrophiles and nucleophiles.

Quantum Chemical Descriptors: A key aspect of DFT analysis is the calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. Other quantum chemical descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can also be derived from the HOMO and LUMO energies, providing a more comprehensive picture of the molecule's reactivity.

Calculated Quantum Chemical Descriptors (Hypothetical):

| Descriptor | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

| Electronegativity (χ) | Measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. |

| Electrophilicity Index (ω) | A measure of the electrophilic character of a molecule. |

These computational approaches, in conjunction with spectroscopic data, provide a robust framework for the comprehensive characterization of this compound.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the conformational stability and dynamic behavior of molecules over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its likely behavior.

MD simulations for a molecule like this compound would involve creating a computational model of the molecule and simulating its interactions with a solvent, typically water, over a period of nanoseconds to microseconds. These simulations can provide insights into:

Conformational Preferences: The molecule's structure is not static. The dihedral angle between the pyridine and dichlorophenyl rings is a key flexible parameter. MD simulations can reveal the most energetically favorable conformations and the rotational energy barriers between them.

Solvation Effects: The interaction of the carboxylic acid and pyridine nitrogen with water molecules is crucial for its solubility and behavior in biological systems. MD simulations can map the hydration shells around the molecule and quantify the strength of these interactions.

Dynamic Behavior: The simulations can track the movement of every atom over time, providing a "movie" of the molecule's dynamics. This can reveal vibrational modes and how different parts of the molecule move in relation to each other.

For related nicotinic acid derivatives, MD simulations have been used to understand their association processes in aqueous solutions. mdpi.com These studies highlight the importance of intermolecular hydrogen bonds in the stabilization of different molecular arrangements. mdpi.com

Table 1: Key Parameters typically investigated in MD Simulations of this compound

| Parameter | Description | Significance |

| Dihedral Angle (Pyridine-Dichlorophenyl) | The angle of rotation around the bond connecting the two aromatic rings. | Determines the overall shape of the molecule and its ability to interact with biological targets. |

| Radial Distribution Functions (RDFs) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. | Provides insights into the solvation structure and the strength of solute-solvent interactions. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure over time. | Indicates the stability of the molecule's conformation during the simulation. |

| Hydrogen Bonding Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds between the solute and solvent, or between solute molecules. | Crucial for understanding solubility, aggregation, and interactions with biological macromolecules. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

A typical QSAR study involves the following steps:

Data Set Collection: A series of compounds with known biological activities (e.g., enzyme inhibition, receptor binding affinity) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. frontiersin.orgjksus.org

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. jksus.org

For nicotinamide (B372718) and nicotine (B1678760) analogs, QSAR studies have successfully identified key structural features that influence their biological activity. nih.govresearchgate.net For instance, lipophilicity and the steric volume of substituents have been shown to be important factors for the affinity of nicotine derivatives to nicotinic acetylcholine (B1216132) receptors. researchgate.net

Table 2: Common Molecular Descriptors Used in QSAR Modeling of Nicotinic Acid Derivatives

| Descriptor Class | Example Descriptors | Description |

| Topological | Molecular Connectivity Indices, Wiener Index | Describe the atomic connectivity and branching of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume | Relate to the 3D shape and size of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Quantify the electronic distribution and reactivity of the molecule. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Describe the lipophilicity and polarizability of the molecule. |

A QSAR model for a series of compounds including this compound could help in predicting the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective molecules.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is not publicly documented, analysis of closely related structures provides valuable insights into its likely solid-state conformation and intermolecular interactions.

For instance, the crystal structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile reveals important details about the geometry and packing of a similar dichlorophenyl-substituted pyridine ring system. echemcom.com In another related compound, N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, the presence of the two chlorine atoms ortho to the linking amide group forces a twisted conformation, with a significant dihedral angle between the two aromatic rings. iucr.org

Based on these related structures, a single-crystal X-ray diffraction analysis of this compound would be expected to provide the following information:

Molecular Conformation: The precise bond lengths, bond angles, and the dihedral angle between the pyridine and dichlorophenyl rings.

Intermolecular Interactions: The nature of the hydrogen bonding network, particularly involving the carboxylic acid group (which often forms dimers) and the pyridine nitrogen. Halogen bonding involving the chlorine atoms may also play a role in the crystal packing.

Crystal Packing: How the individual molecules are arranged in the unit cell to form the crystal lattice.

Table 3: Representative Crystallographic Data for a Related Dichlorophenyl Nicotinic Acid Derivative

| Parameter | Value | Reference |

| Crystal System | Triclinic | iucr.org |

| Space Group | P-1 | iucr.org |

| a (Å) | 7.3730 (6) | iucr.org |

| b (Å) | 8.0091 (6) | iucr.org |

| c (Å) | 10.8545 (6) | iucr.org |

| α (°) | 97.296 (6) | iucr.org |

| β (°) | 95.228 (6) | iucr.org |

| γ (°) | 102.149 (7) | iucr.org |

| Volume (ų) | 616.93 (8) | iucr.org |

| Z | 2 | iucr.org |

Note: The data presented is for N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a structurally related compound, to illustrate the type of information obtained from X-ray crystallography.

The determination of the crystal structure of this compound would be invaluable for understanding its solid-state properties and for providing a basis for computational studies.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of 6-(3,5-Dichlorophenyl)nicotinic acid from its starting materials, intermediates, and potential impurities. The choice of technique depends on the specific analytical goal, such as purity assessment, reaction monitoring, or analysis of volatile derivatives.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of non-volatile, thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

In a typical RP-HPLC setup, the compound is separated on a non-polar stationary phase (such as C18) with a polar mobile phase. The presence of the aromatic rings and the carboxylic acid group in this compound allows for strong retention on a C18 column and detection by ultraviolet (UV) spectroscopy. ekb.eg The mobile phase usually consists of a mixture of an aqueous buffer (to control the ionization state of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net Gradient elution is often employed to ensure the efficient separation of the main compound from impurities with a wide range of polarities. ekb.eg

Quantification is achieved by integrating the peak area of the analyte and comparing it to a calibration curve constructed from standards of known concentration. researchgate.net Diode-Array Detection (DAD) or Photodiode-Array (PDA) detection can provide additional information about the peak purity by comparing UV-Vis spectra across the chromatographic peak. For higher sensitivity and selectivity, especially in complex matrices, HPLC coupled with mass spectrometry (LC-MS) can be utilized. researchgate.netnih.gov

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient elution (e.g., starting with a higher percentage of A and increasing the percentage of B over time) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25-40 °C |

| Detector | UV/DAD at a wavelength determined by the compound's absorbance maximum (e.g., ~254 nm) or Mass Spectrometry (MS) |

| Injection Vol. | 10-20 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, being a carboxylic acid, has low volatility and high polarity, making it unsuitable for direct GC analysis. libretexts.org Therefore, a derivatization step is necessary to convert the non-volatile carboxylic acid into a more volatile ester or silyl (B83357) derivative. colostate.edurestek.com

Common derivatization methods for carboxylic acids include:

Esterification: The carboxylic acid is converted to an ester, typically a methyl ester, by reacting it with an alcohol (e.g., methanol) in the presence of an acid catalyst like boron trifluoride (BF3) or by using reagents like trimethylsilyldiazomethane. gcms.czresearchgate.net Alkylation can also be achieved using reagents like ethyl chloroformate. mdpi.comresearchgate.net

Silylation: The active hydrogen of the carboxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). restek.comusherbrooke.ca

Once derivatized, the resulting volatile compound can be injected into the GC system. Separation occurs in a capillary column (e.g., HP-5ms) based on the compound's boiling point and interaction with the stationary phase. mdpi.com The eluting components are then detected by a mass spectrometer (MS), which provides both quantitative data and structural information based on the mass-to-charge ratio (m/z) of the fragmented ions. usherbrooke.ca This fragmentation pattern serves as a "molecular fingerprint," allowing for definitive identification of the derivatized analyte.

Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

| Derivatization Method | Reagent | Derivative Formed | Key Features |

| Esterification | Boron Trifluoride-Methanol (BF3-Methanol) | Methyl Ester | Selective for carboxylic acids. gcms.cz |

| Esterification | Ethyl Chloroformate (ECF) | Ethyl Ester | Rapid reaction in aqueous media. mdpi.com |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS | TMS Ester | Highly effective and produces volatile byproducts. restek.comsigmaaldrich.com |

| Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | TMS Ester | Another potent silylating agent. restek.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used primarily for the qualitative monitoring of reaction progress and for preliminary screening of fractions during purification. silicycle.com For the analysis of this compound, a silica (B1680970) gel plate is typically used as the stationary phase.

The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly used. chemicalforums.com Due to the acidic nature of the target compound, "tailing" of the spot can occur due to strong interactions with the silica gel. This can often be mitigated by adding a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase. libretexts.orgresearchgate.net

After the plate is developed, the separated components are visualized. Since this compound contains aromatic rings, it is expected to be UV-active, allowing for visualization under a UV lamp (typically at 254 nm). chemicalforums.com The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated to characterize the compound in a specific solvent system.

Table 3: Example TLC Solvent Systems for Aromatic Carboxylic Acids

| Solvent System (v/v/v) | Polarity | Notes |

| Ethyl Acetate / Hexane (e.g., 30:70 to 50:50) | Medium | A common starting point for many organic compounds. chemicalforums.com |

| Dichloromethane / Methanol (e.g., 95:5) | Medium-High | Good for more polar compounds. |

| Light Petroleum / Ethyl Acetate / Formic Acid (75:25:1) | Medium | The addition of formic acid helps to reduce tailing of acidic spots. researchgate.net |

| Toluene (B28343) / Ethyl Acetate / Acetic Acid (e.g., 80:18:2) | Medium | Acetic acid serves a similar purpose to formic acid in preventing spot tailing. libretexts.org |

Spectrophotometric and Voltammetric Analytical Procedures

Spectrophotometric and voltammetric methods offer alternative approaches for the quantification and characterization of this compound, often valued for their simplicity and speed.

UV-Vis Spectrophotometry , a type of spectrophotometric method, can be used for the quantitative analysis of the compound in solution. The presence of the dichlorophenyl and pyridine (B92270) ring systems constitutes a chromophore that absorbs light in the ultraviolet region. researchgate.netnih.gov By measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax), the concentration can be determined using the Beer-Lambert law. This method is straightforward but can be susceptible to interference from other UV-absorbing impurities.

Voltammetric techniques , such as cyclic voltammetry, can be employed to study the electrochemical properties of this compound. researchgate.net These methods measure the current response of an electroactive species to an applied potential. The nicotinic acid moiety is known to be electrochemically active, and its oxidation and reduction potentials can be determined. jscimedcentral.com The presence of the electron-withdrawing dichlorophenyl group would be expected to influence these potentials compared to unsubstituted nicotinic acid. nih.gov Such studies can provide insights into the compound's redox behavior and can be developed into quantitative methods by relating the peak current to the analyte concentration. northampton.ac.uk

Future Research Directions and Therapeutic Implications

Development of Highly Selective and Potent Analogs of 6-(3,5-Dichlorophenyl)nicotinic Acid

The foundation for developing analogs of this compound is rooted in the exploration of its chemical space to enhance potency and selectivity for specific biological targets. A key area of interest is the design of antagonists for the Leukocyte Function-Associated Antigen-1 (LFA-1), an integrin protein crucial for immune cell adhesion and migration. nih.govacs.org The interaction between LFA-1 and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1), is a critical step in the inflammatory cascade, making it a prime target for therapeutic intervention in autoimmune diseases and other inflammatory conditions. ontosight.ainih.gov

Research into a complex derivative, 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid, has demonstrated the potential of the this compound scaffold in this arena. nih.gov Structure-activity relationship (SAR) studies on this and related compounds have revealed that the 3,5-dichlorophenyl group occupies a hydrophobic pocket in the I-domain allosteric site (IDAS) of LFA-1. acs.org This interaction is a key determinant of the compound's inhibitory activity.

Future analog development will likely focus on modifications to both the nicotinic acid and the dichlorophenyl rings to optimize binding affinity and pharmacokinetic properties. For instance, the substitution pattern on the phenyl ring and the nature of the linker to the nicotinic acid core can be systematically varied to improve potency and selectivity.

Table 1: Structure-Activity Relationship of LFA-1 Antagonists Based on a Related Scaffold

| Modification | Impact on LFA-1 Inhibitory Activity |

| Substitution on the phenyl ring | The 3,5-dichloro substitution is critical for hydrophobic pocket binding. Altering this pattern could modulate potency and selectivity. |

| Linker between phenyl and nicotinic acid moieties | The nature and length of the linker can influence the orientation of the molecule within the binding site, affecting efficacy. |

| Modifications to the nicotinic acid core | Esterification or amidation of the carboxylic acid could create prodrugs with improved bioavailability. |

Exploration of Novel Therapeutic Areas Based on Identified Biological Mechanisms

The identification of LFA-1/ICAM-1 interaction as a key biological mechanism for derivatives of this compound opens the door to a wide range of therapeutic applications. ontosight.aibiologyinsights.comnih.gov By inhibiting the adhesion and migration of leukocytes, these compounds could be effective in treating a variety of conditions where inflammation plays a central role.

Potential therapeutic areas for potent and selective analogs include:

Autoimmune Diseases: Conditions such as rheumatoid arthritis, psoriasis, and multiple sclerosis are characterized by chronic inflammation driven by leukocyte infiltration into tissues. ontosight.aiontosight.ai LFA-1 antagonists could offer a targeted approach to mitigating this inflammation.

Organ Transplantation: Rejection of transplanted organs is often mediated by an immune response involving T-cell activation and migration, processes dependent on the LFA-1/ICAM-1 interaction. nih.gov Inhibitors could play a role in preventing rejection.

Inflammatory Bowel Disease: Chronic inflammation in the gastrointestinal tract, characteristic of Crohn's disease and ulcerative colitis, could be ameliorated by blocking leukocyte trafficking to the gut.

Oncology: The LFA-1/ICAM-1 interaction is also implicated in some cancer processes, suggesting a potential role for these inhibitors in oncology. nih.gov

Further research is needed to validate these potential applications through preclinical and clinical studies of optimized analogs.

Advancements in Asymmetric Synthesis of Chiral Derivatives

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. Therefore, the ability to synthesize enantiomerically pure compounds is crucial in modern drug development. rsc.org

For derivatives of this compound, particularly those with complex spirocyclic structures like the aforementioned LFA-1 inhibitor, asymmetric synthesis is paramount. nih.gov Future research in this area will focus on developing more efficient and scalable methods for producing single enantiomers. This includes the use of chiral catalysts, enzymes, and novel synthetic strategies to control the stereochemistry of the molecule.

Recent advances in asymmetric synthesis, such as the development of novel organocatalysts and transition-metal catalysts, will be instrumental in creating libraries of chiral derivatives for biological screening. researchgate.net These methods will allow for the precise construction of complex molecular architectures with defined three-dimensional structures, a key factor in optimizing interactions with biological targets.

Systems Biology Approaches to Understand Pleiotropic Effects

The biological effects of a drug are often not limited to a single target. Pleiotropy, the phenomenon of a single molecule having multiple effects, is common. Systems biology, which integrates data from genomics, proteomics, and metabolomics, offers a powerful approach to understanding the complex and interconnected effects of a compound on a biological system.

For analogs of this compound, systems biology can be employed to:

Identify Off-Target Effects: By analyzing changes in gene expression, protein levels, and metabolic pathways in response to a compound, researchers can identify unintended targets, which could be beneficial or detrimental.

Elucidate Mechanisms of Action: Systems-level data can provide a more comprehensive understanding of how a compound exerts its therapeutic effects, beyond its primary target. For LFA-1 inhibitors, this could involve understanding their impact on downstream signaling pathways and cellular processes. ashpublications.org

Discover New Therapeutic Indications: By revealing unexpected biological activities, systems biology can suggest new diseases or conditions for which a compound might be effective.

Integrating systems biology into the drug development pipeline for these compounds will facilitate a more holistic understanding of their biological impact and aid in the prediction of their clinical efficacy and safety.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Predictive Modeling: Machine learning models can be trained on existing SAR data to predict the biological activity of novel, untested compounds. This allows for the virtual screening of large chemical libraries to identify promising candidates for synthesis and testing.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high affinity for a specific target and favorable pharmacokinetic profiles. These models can explore a vast chemical space to propose innovative structures that may not be conceived through traditional medicinal chemistry approaches.

Lead Optimization: AI can guide the optimization of lead compounds by suggesting specific chemical modifications that are likely to improve potency, selectivity, and other key drug-like properties.

By integrating AI and ML into the research and development process, the timeline for discovering and optimizing potent and selective analogs of this compound can be significantly reduced, leading to a more efficient and cost-effective drug discovery pipeline. youtube.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 6-(3,5-Dichlorophenyl)nicotinic acid?

- Methodological Answer : The synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce the 3,5-dichlorophenyl group to the nicotinic acid backbone. Key steps include:

- Activation of the nicotinic acid derivative (e.g., bromination at the 6-position).

- Palladium-catalyzed coupling with 3,5-dichlorophenylboronic acid.

- Purification via recrystallization or column chromatography using polar aprotic solvents.

- Characterization of intermediates using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

- Critical Note : Ensure rigorous exclusion of moisture during coupling reactions to prevent catalyst deactivation.

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns and aromatic proton environments.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization) using C18 columns and UV detection at 254 nm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]+ expected at m/z 286.97).

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability under heating .

Q. How do pH and solvent systems influence the solubility and stability of this compound?

- Methodological Answer :

- Solubility : The compound exhibits poor aqueous solubility but dissolves in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Solubility increases in alkaline conditions (pH > 9) due to deprotonation of the carboxylic acid group.

- Stability : Stability studies in buffered solutions (pH 3–9) show degradation <5% over 24 hours at 25°C. Use inert atmospheres (N) to prevent oxidation during long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?

- Methodological Answer :

- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -NO) at the 4-position of the phenyl ring to enhance electrophilic reactivity.

- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes like phosphodiesterases or kinases.

- In Vitro Assays : Validate SAR predictions using enzyme inhibition assays (e.g., IC determination via fluorometric methods) .

Q. What in vitro models are suitable for evaluating the pharmacokinetic properties of this compound?

- Methodological Answer :

- Caco-2 Cell Monolayers : Assess intestinal permeability (P values) to predict oral bioavailability.

- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t) via LC-MS/MS.

- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction (fu) in human plasma .

Q. How can computational modeling resolve contradictions in experimental data for reaction mechanisms?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to identify plausible pathways for unexpected byproducts (e.g., dichlorinated isomers).

- Kinetic Isotope Effects (KIE) : Compare theoretical and experimental KIEs to validate proposed mechanisms.

- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, temperature) for yield improvement .

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

- Methodological Answer :

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc) vs. PdCl) and ligands (e.g., XPhos) to enhance coupling efficiency.

- Process Intensification : Use flow chemistry to improve heat/mass transfer and reduce side reactions.

- Byproduct Recycling : Isolate and repurpose unreacted boronic acid via acid-base extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.